[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an imidazole ring substituted with dimethyl groups and an ethyl linkage to a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 1,4-dimethylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of carbamate derivatives with various functional groups.
Scientific Research Applications
[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester: can be compared with other carbamate derivatives and imidazole-containing compounds:
Similar Compounds: Carbamic acid methyl ester, carbamic acid ethyl ester, 1-methylimidazole, 1,2-dimethylimidazole.
Uniqueness: The combination of the imidazole ring with the carbamate ester provides unique chemical properties, such as enhanced stability and specific reactivity towards biological targets.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-(1,4-dimethylimidazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-8-7-15(6)10(13-8)9(2)14-11(16)17-12(3,4)5/h7,9H,1-6H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFMNVSHHSUBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C(C)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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